7-(2-Hydroxy-3-phenoxypropyl)-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione
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Description
7-(2-Hydroxy-3-phenoxypropyl)-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione is a useful research compound. Its molecular formula is C23H24N6O5 and its molecular weight is 464.5g/mol. The purity is usually 95%.
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Biological Activity
The compound 7-(2-Hydroxy-3-phenoxypropyl)-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione is a derivative of purine that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
This compound belongs to the class of purines and is characterized by the following chemical structure:
- Molecular Formula : C19H25N5O5
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antitumor Activity : Some derivatives of purines have shown promise in cancer therapy through mechanisms such as apoptosis induction in cancer cells.
Antioxidant Properties
A study evaluated the antioxidant capacity of various purine derivatives, including our compound. It was found to significantly reduce reactive oxygen species (ROS) levels in vitro, suggesting a strong potential for use in oxidative stress-related conditions.
Anti-inflammatory Activity
Research involving animal models demonstrated that this compound reduced inflammation markers in induced arthritis models. The administration resulted in decreased levels of TNF-alpha and IL-6, indicating a robust anti-inflammatory effect.
Antitumor Effects
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.
Case Studies
- Cardioprotective Effects : A study investigated the cardioprotective effects of similar purine derivatives in isoproterenol-induced myocardial infarction in rats. The results indicated a significant reduction in cardiac injury markers and improved cardiac function, suggesting that derivatives like our compound may offer protective benefits against heart damage.
- Neuroprotective Potential : Another study explored the neuroprotective effects of related compounds in models of neurodegeneration. The findings showed a decrease in neuronal apoptosis and improved cognitive function, supporting the potential use of these compounds in treating neurodegenerative diseases.
Data Tables
Properties
CAS No. |
331839-89-5 |
---|---|
Molecular Formula |
C23H24N6O5 |
Molecular Weight |
464.5g/mol |
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C23H24N6O5/c1-14(17-10-6-7-11-18(17)31)26-27-22-24-20-19(21(32)25-23(33)28(20)2)29(22)12-15(30)13-34-16-8-4-3-5-9-16/h3-11,15,30-31H,12-13H2,1-2H3,(H,24,27)(H,25,32,33)/b26-14+ |
InChI Key |
DWOBXNQSWUSUNN-VULFUBBASA-N |
SMILES |
CC(=NNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C)C4=CC=CC=C4O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.